Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide
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Overview
Description
N-((5-Oxo-4,5-dihydro-1,2,4-triazin-6-yl)methyl)cyclobutanecarboxamide is a heterocyclic compound that belongs to the class of 1,2,4-triazines. This compound is characterized by the presence of a triazine ring fused with a cyclobutanecarboxamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Oxo-4,5-dihydro-1,2,4-triazin-6-yl)methyl)cyclobutanecarboxamide typically involves the cyclocondensation of hydrazines with appropriate 1,4-bielectrophilic agents. One common method is the (4+2) cyclocondensation reaction, where hydrazine reacts with a suitable 1,4-bielectrophilic agent in the presence of a solvent like hot dioxane . Another method involves the use of N-thioacetylated ethyl glycinate as a reaction partner for hydrazine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The choice of reagents and reaction conditions can be optimized to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-((5-Oxo-4,5-dihydro-1,2,4-triazin-6-yl)methyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce triazine derivatives with reduced functional groups.
Scientific Research Applications
N-((5-Oxo-4,5-dihydro-1,2,4-triazin-6-yl)methyl)cyclobutanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as protein kinase inhibitors.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((5-Oxo-4,5-dihydro-1,2,4-triazin-6-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites and preventing substrate binding . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide: Another triazine derivative with similar structural features.
1-((5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid: A related compound with an oxadiazole moiety.
Uniqueness
N-((5-Oxo-4,5-dihydro-1,2,4-triazin-6-yl)methyl)cyclobutanecarboxamide is unique due to its specific combination of a triazine ring and a cyclobutanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H12N4O2 |
---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
N-[(5-oxo-4H-1,2,4-triazin-6-yl)methyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C9H12N4O2/c14-8(6-2-1-3-6)10-4-7-9(15)11-5-12-13-7/h5-6H,1-4H2,(H,10,14)(H,11,12,15) |
InChI Key |
ZIOPHEASFNTEOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NN=CNC2=O |
Origin of Product |
United States |
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